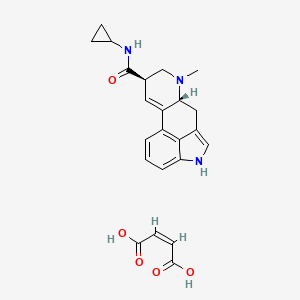
Lysergamide, N-cyclopropyl-, maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoline-8-beta-carboxamide, N-cyclopropyl-9,10-didehydro-6-methyl-, maleate is a bioactive chemical.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Lysergamide, N-cyclopropyl-, maleate, and how can purity be validated?
Lysergamide derivatives are typically synthesized via cyclopropane ring formation on the ergoline backbone, followed by maleate salt formation. For N-cyclopropyl substitution, a nucleophilic substitution reaction using cyclopropylamine under anhydrous conditions is recommended. Post-synthesis, purity validation should combine:
- HPLC with UV detection (e.g., C18 column, mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient) for quantifying impurities .
- Single-crystal X-ray diffraction (SXRD) to confirm stereochemistry and salt stoichiometry .
- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents .
Q. How can the stability of this compound be evaluated under varying environmental conditions?
Stability studies should follow ICH guidelines, focusing on:
- Forced degradation : Expose the compound to high temperature (60°C ± 1°C), humidity (90% ± 5% RH), and UV light (4500 ± 500 lux) for 10 days. Monitor degradation via HPLC and mass spectrometry .
- Solution stability : Test in buffers (pH 1–9) at 25°C for 24 hours. Maleate salts are prone to hydrolysis under alkaline conditions; use ion-pair chromatography to detect maleic acid byproducts .
Advanced Research Questions
Q. How do enzymatic and chemical synthesis methods for maleate salts compare in scalability and stereochemical control?
Enzymatic approaches (e.g., engineered E. coli pathways) offer sustainability but require optimization of cofactor regeneration and substrate specificity. For example, glucose or biomass-derived precursors can reduce reliance on petrochemicals, but yields may be lower (e.g., 86% for diethylhexyl maleate in catalytic systems) . Chemical synthesis (e.g., ozonolysis of diethyl maleate followed by hydrogenation) achieves higher yields (≥89%) but involves hazardous reagents (ozone, Pd/C catalysts). Stereochemical control in cyclopropane formation may require chiral auxiliaries or asymmetric catalysis .
Q. What experimental strategies resolve contradictions in receptor-binding data for lysergamide derivatives?
Contradictions often arise from differences in assay conditions (e.g., buffer pH, receptor isoform specificity). To address this:
- Use radioligand binding assays with standardized protocols (e.g., [³H]LSD for serotonin receptors) and compare results across cell lines (CHO vs. HEK293).
- Apply molecular dynamics simulations to model cyclopropane ring interactions with 5-HT receptor subtypes, accounting for conformational flexibility .
- Validate functional activity via cAMP accumulation assays to correlate binding affinity with downstream signaling .
Q. How can researchers design robust pharmacokinetic studies for lysergamide derivatives?
Key considerations:
- Oral bioavailability : Use a crossover design in animal models (e.g., rats) with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours. Quantify parent compound and metabolites (e.g., O-H-Lysergamide) via LC-MS/MS .
- Tissue distribution : Employ whole-body autoradiography or PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled cyclopropane moiety) .
- Drug-drug interactions : Screen against CYP450 isoforms (3A4, 2D6) using human liver microsomes .
Q. Methodological Notes for Data Interpretation
- Contradictory solubility data : Maleate salts often exhibit pH-dependent solubility. Use pH-solubility profiling (e.g., shake-flask method) across physiological pH ranges (1.2–7.4) .
- Crystallization challenges : For polymorph screening, employ solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) and analyze via powder X-ray diffraction (PXRD) .
Propiedades
Número CAS |
114842-36-3 |
|---|---|
Fórmula molecular |
C23H25N3O5 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(6aR,9R)-N-cyclopropyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21N3O.C4H4O4/c1-22-10-12(19(23)21-13-5-6-13)7-15-14-3-2-4-16-18(14)11(9-20-16)8-17(15)22;5-3(6)1-2-4(7)8/h2-4,7,9,12-13,17,20H,5-6,8,10H2,1H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-,17-;/m1./s1 |
Clave InChI |
CTFATXUJLVLLNR-IPKILVGCSA-N |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NC5CC5.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NC5CC5.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NC5CC5.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ergoline-8-beta-carboxamide, N-cyclopropyl-9,10-didehydro-6-methyl-, maleate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















